mAChR-IN-1 hydrochloride is classified as a chemical compound that acts on G protein-coupled receptors. Its primary source is derived from synthetic chemistry aimed at developing selective pharmacological agents for research and therapeutic purposes. The compound's classification falls under the category of muscarinic antagonists, which are known for their role in modulating neurotransmission by blocking acetylcholine from binding to its receptor sites.
The synthesis of mAChR-IN-1 hydrochloride typically involves multi-step organic reactions that include:
Each stage requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of mAChR-IN-1 hydrochloride can be described by its core components:
The compound's three-dimensional conformation is crucial for its interaction with the receptor, influencing binding affinity and selectivity.
mAChR-IN-1 hydrochloride undergoes several key chemical reactions during its synthesis:
Understanding these reactions is essential for optimizing synthesis routes and improving yield efficiency.
The mechanism of action of mAChR-IN-1 hydrochloride primarily involves competitive antagonism at the M1 muscarinic acetylcholine receptor:
This selective antagonism may mitigate symptoms associated with disorders characterized by excessive cholinergic activity.
mAChR-IN-1 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate storage conditions and formulation strategies for therapeutic use.
mAChR-IN-1 hydrochloride has several scientific applications:
mAChR-IN-1 hydrochloride is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist with a documented IC₅₀ of 17 nM against mAChRs [1]. While comprehensive binding data across all five subtypes (M1–M5) requires further elucidation, its designation as a "mAChR antagonist" implies significant affinity for one or more subtypes. Molecular characterization reveals a formula of C₂₃H₂₆ClIN₂O₂ and a molecular weight of 524.82 g/mol [1]. This structural complexity enables precise receptor interactions.
Comparative pharmacological studies suggest that mAChR antagonists often exhibit distinct subtype preferences. For example, the M1-selective antagonist VU0255035 shows >75-fold selectivity for M1 over M2–M5 subtypes [7]. Although analogous binding tables for mAChR-IN-1 are not fully detailed in the available literature, its high potency (IC₅₀ = 17 nM) positions it as a stronger antagonist than early-generation compounds like brucine (requiring high µM concentrations) [2].
Table 1: Comparative Pharmacological Profile of Select mAChR Ligands
Compound | Pharmacological Action | mAChR Target | Potency (IC₅₀/EC₅₀) | Key Selectivity Feature |
---|---|---|---|---|
mAChR-IN-1 HCl | Antagonist | mAChR (Broad) | 17 nM | High overall potency |
Brucine | Weak PAM | M1 | High µM | Early proof-of-concept PAM |
VU0255035 | Antagonist | M1 | Not specified | >75-fold selective for M1 over M2-M5 |
AC-42 | Allosteric agonist | M1 | Not specified | Binds allosteric site; M1-selective |
mAChR-IN-1 hydrochloride functions primarily as an orthosteric antagonist, competing with acetylcholine (ACh) at the conserved endogenous binding site [1] [6]. This orthosteric mechanism contrasts with allosteric modulators like thiochrome (M4 PAM) or AC-42 (M1 allosteric agonist), which bind topographically distinct sites to either potentiate or inhibit ACh effects [2].
The orthosteric site’s high conservation across mAChR subtypes historically challenges subtype-selective drug design [2] [6]. Consequently, orthosteric antagonists like mAChR-IN-1 may exhibit broader activity profiles than allosteric agents. However, mutagenesis studies on analogous compounds (e.g., VU0255035) confirm that even orthosteric ligands can achieve selectivity via subtle receptor-ligand interactions [7]. mAChR-IN-1’s chemical structure—featuring a benzo[c][1,2,5]thiadiazole core and piperazine ring—may facilitate such selective orthosteric blockade [1].
mAChR-IN-1’s therapeutic potential in epilepsy stems from M1 receptor modulation of glutamatergic signaling. Selective M1 antagonists (e.g., VU0255035) inhibit pilocarpine-induced seizures in vivo [7], suggesting mAChR-IN-1 may confer similar protection. Mechanistically, M1 receptors regulate NMDA receptor (NMDAR) currents in hippocampal neurons:
This modulation is critical in disorders involving NMDAR dysregulation, such as schizophrenia and epilepsy. Notably, M1 antagonism reduces excitotoxicity without the cognitive impairments typical of non-selective mAChR blockers [7], highlighting its translational promise.
In the hippocampus, mAChR-IN-1 modulates synaptic plasticity—cellular processes underlying learning and memory. Key mechanisms include:
Table 2: Impact of mAChR-IN-1 on Hippocampal Synaptic Function
Physiological Process | Effect of M1 Activation | Effect of mAChR-IN-1 (M1 Antagonism) | Functional Outcome |
---|---|---|---|
CA1 Pyramidal Neuron Excitability | ↑ Depolarization (Kv7 inhibition) | ↓ Hyperexcitability | Reduced seizure susceptibility |
NMDAR Currents | ↑ Potentiation (SK channel inhibition) | ↓ NMDAR-mediated excitation | Attenuated excitotoxicity |
LTP Induction at CA1 Synapses | ↑ Robust potentiation | ↓ Disruption of plasticity | Impaired pathological memory consolidation |
Acetylcholine-Mediated Plasticity | Essential for theta rhythm coupling | Blockade of cholinergic LTP | Normalization of aberrant network oscillations |
In Parkinson’s disease and dystonia, mAChR-IN-1 may normalize striatal dopaminergic transmission. M1 receptors enhance dendritic excitability of D2-expressing medium spiny neurons (indirect pathway), promoting motor inhibition [8]. Antagonism here could rebalance basal ganglia output—particularly relevant for dystonic movements. Additionally, M4 antagonism (if present) would disinhibit dopamine release in the nucleus accumbens [8], though mAChR-IN-1’s M4 affinity remains unquantified.
Concluding Remarks
mAChR-IN-1 hydrochloride emerges as a potent orthosteric mAChR antagonist with significant implications for CNS disorders. Its high affinity (IC₅₀ = 17 nM) enables precise modulation of muscarinic pathways governing synaptic plasticity, excitability, and neurotransmission. While its exact subtype selectivity warrants further mapping, mechanistic studies predict efficacy in epilepsy via NMDAR regulation, and in movement disorders through striatal circuit modulation. Future research should clarify its subtype-specific actions and therapeutic window relative to clinical candidates like M1 PAMs or xanomeline derivatives [3].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: